molecular formula C21H22ClN3O3S B2681745 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215566-83-8

2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2681745
CAS No.: 1215566-83-8
M. Wt: 431.94
InChI Key: RZGRWSRAEKZSTD-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [Source] . IRAK4 is a critical signaling node in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. This compound functions by occupying the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and subsequent phosphorylation of downstream targets like IRAK1 [Source] . Its primary research value lies in probing the role of IRAK4-driven signaling in a range of inflammatory, autoimmune, and oncological contexts. It has been demonstrated to effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based models of TLR stimulation [Source] . Furthermore, its research utility extends to the study of [Source] MYD88 -mutant cancers, particularly in diffuse large B-cell lymphoma, where constitutive IRAK4 signaling drives cell survival. Researchers utilize this inhibitor to dissect the molecular pathways of innate immunity and to evaluate IRAK4 as a therapeutic target in preclinical models of disease.

Properties

IUPAC Name

2-[(3-methoxynaphthalene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S.ClH/c1-24-8-7-14-17(11-24)28-21(18(14)19(22)25)23-20(26)15-9-12-5-3-4-6-13(12)10-16(15)27-2;/h3-6,9-10H,7-8,11H2,1-2H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGRWSRAEKZSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothieno[2,3-c]pyridine that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several key steps:

  • Formation of the Tetrahydrothieno Structure : The initial step typically includes the cyclization of appropriate precursors to form the thieno structure.
  • Amidation Reaction : The introduction of the naphthamido group is achieved through amidation with 3-methoxy-2-naphthoic acid derivatives.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for enhanced solubility and stability.

Inhibition of TNF-alpha Production

Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant inhibitory effects on the production of tumor necrosis factor-alpha (TNF-alpha), a key pro-inflammatory cytokine. For instance:

  • A study demonstrated that several tetrahydrothieno derivatives could inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood models .
  • The compound's structure appears to enhance its interaction with inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated:

  • In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the thieno[2,3-c]pyridine structure were tested against lung cancer cell lines (A549 and NCI-H1975), showing selective inhibition of cell proliferation .
  • The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be significantly lower than those for control agents, indicating potent antitumor activity .

The biological activity of 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is believed to involve:

  • Inhibition of Cytokine Production : By reducing TNF-alpha levels, the compound may modulate inflammatory responses.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Targeting Specific Kinases : Investigations into kinase inhibition reveal that certain derivatives might inhibit pathways critical for tumor growth and survival .

Case Studies

  • Case Study 1 : A study involving a series of tetrahydrothieno derivatives demonstrated significant reductions in TNF-alpha levels in LPS-stimulated macrophages. The most active compounds showed over 70% inhibition at low micromolar concentrations.
  • Case Study 2 : In a comparative study on lung cancer cell lines treated with various thienopyridine derivatives, one compound exhibited an IC50 value of 0.297 μM against NCI-H1975 cells, highlighting its potential as a targeted therapy for EGFR-mutant cancers .

Data Summary

Compound NameActivity TypeIC50 (μM)Cell LineReference
Compound ATNF-alpha Inhibition<10Rat Whole Blood
Compound BAntitumor Activity0.297NCI-H1975
Compound CAntitumor Activity>50A549

Scientific Research Applications

Therapeutic Applications

  • Antiplatelet Activity
    • The compound is structurally related to clopidogrel , a widely used antiplatelet medication. Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant activity as P2Y12 ADP receptor antagonists, which are crucial in preventing thrombus formation in cardiovascular diseases .
  • Anticancer Properties
    • Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
  • Neurological Applications
    • There is emerging evidence that thieno[2,3-c]pyridine derivatives can influence neuroprotective effects. These compounds may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Synthesis Methodologies

The synthesis of 2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate thiophene derivatives and naphthalene derivatives.
  • Reaction Conditions : Reactions are usually carried out under mild conditions to minimize byproducts and enhance yield. For instance, the use of ethanol and hydrogen chloride has been reported to facilitate the cyclization process effectively .
  • Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing.

Case Study 1: Antiplatelet Efficacy

A study conducted by Pan et al. (2012) demonstrated that tetrahydrothieno[2,3-c]pyridine derivatives exhibited significant inhibition of platelet aggregation in vitro and in vivo models. This study highlighted the potential of these compounds as therapeutic agents for cardiovascular diseases .

Case Study 2: Neuroprotective Effects

Research published in "Neuropharmacology" explored the neuroprotective effects of similar thieno[2,3-c]pyridine compounds on neuronal cultures exposed to oxidative stress. Results indicated a marked reduction in cell death and inflammation markers .

Comparison with Similar Compounds

Key Structural Differences:

6-Substituent: The target compound’s methyl group (vs.

Amide Group : The 3-methoxy-2-naphthamido moiety in the target compound introduces methoxy and fused aromatic systems, which could improve lipophilicity and target engagement compared to the simpler naphthalen-1-yl acetamido group in .

Bioactivity and Mechanism of Action

While direct data for the target compound are unavailable, insights can be inferred from related studies:

  • TNF-α Inhibition: Derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit potent inhibition of TNF-α production in LPS-stimulated rat whole blood (IC₅₀ values as low as 0.1 µM) . The target compound’s methoxy-naphthyl group may enhance interaction with hydrophobic pockets in TNF-α signaling pathways.
  • Structure-Activity Relationship (SAR) :
    • 6-Substituent : Methyl or ethyl groups optimize solubility without compromising activity .
    • Amide Substituent : Aromatic groups (e.g., naphthyl) improve potency by facilitating π-π interactions with protein targets .

Research Findings and Implications

Therapeutic Potential: The structural similarity to TNF-α inhibitors suggests the target compound could be a candidate for inflammatory diseases (e.g., rheumatoid arthritis, Crohn’s disease).

Optimization Opportunities :

  • Replacing the methyl group at position 6 with polar substituents (e.g., hydroxyl) may improve water solubility.
  • Modifying the methoxy group on the naphthamide moiety could fine-tune electronic effects for enhanced binding.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound in laboratory settings?

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >98% (HPLC) is achievable with gradient elution .
  • NMR: Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. Key signals include the methoxy group (~3.8 ppm) and the tetrahydrothienopyridine protons (δ 2.5–4.0 ppm).
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~530–535 Da).

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of the naphthamido coupling step?

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Step 1: Systematically test solubility in polar aprotic (DMF, DMSO), protic (methanol, water), and mixed solvents. Document temperature and agitation effects.
  • Step 2: Apply Hansen solubility parameters to predict compatibility. For example, the hydrochloride salt may exhibit higher solubility in methanol/water mixtures due to ionic interactions .
  • Step 3: Use statistical tools (e.g., ANOVA) to analyze discrepancies caused by impurities or hydration states.

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Q. What reactor design principles improve scalability for multi-step syntheses?

Methodological Answer:

  • Step 1: Implement continuous-flow reactors for acid-sensitive steps (e.g., Boc deprotection) to enhance mixing and reduce side reactions .
  • Step 2: Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification time .
  • Step 3: Optimize temperature gradients and residence times using computational fluid dynamics (CFD) simulations.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Step 1: Replicate stability studies using controlled conditions (pH 1–3 buffers at 25°C and 37°C). Monitor degradation via HPLC .
  • Step 2: Identify degradation products (e.g., hydrolysis of the carboxamide group) using LC-MS.
  • Step 3: Isolate variables (e.g., trace metal contaminants, light exposure) to pinpoint instability causes.

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